N-Chloro-N'-methyl-N-propoxyurea
Description
N-Chloro-N'-methyl-N-propoxyurea is a substituted urea derivative characterized by the presence of an N–Cl bond, a methyl group (N'-methyl), and a propoxy substituent. This compound belongs to the N-halamine family, known for their labile halogen bonds (e.g., N–Cl) that confer reactivity, particularly in applications such as antimicrobial agents, pesticides, or intermediates in organic synthesis . The N–Cl bond in such compounds is thermally and photolytically unstable, enabling controlled release of chlorine under specific conditions. However, detailed structural or functional data on this compound are scarce in publicly accessible literature, necessitating inferences from analogous N-chloro compounds.
Properties
CAS No. |
502448-01-3 |
|---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-chloro-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
ILHHOUBAESGKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCON(C(=O)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .
Industrial Production Methods
Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: The compound can be reduced to N-methyl-N-propoxyurea.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: N-methyl-N-propoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:
Biology: Investigated for its potential use as a biocide due to its ability to disrupt cellular processes.
Medicine: Explored for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .
Comparison with Similar Compounds
Structural and Bonding Characteristics
The N–Cl bond length and stability are critical for reactivity. For example:
- N-Chloro-N'-(p-fluorophenyl)-benzamidine (NCLBA) : Exhibits an exceptionally long N–Cl bond (1.75 Å), approaching homolytic dissociation limits due to minimal electron sharing. This bond is highly sensitive to thermal and photolytic degradation .
- N-Chloro-2-chloroacetamide derivatives : Shorter N–Cl bonds (~1.65 Å) and higher thermal stability, attributed to electron-withdrawing substituents stabilizing the bond .
- N-Chloro-N,N-dialkylamines : Synthesized via continuous flow reactors, these compounds exhibit moderate N–Cl bond stability but require careful temperature control to prevent decomposition during synthesis .
Table 1: Comparative Bond Properties
*Inferred properties based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
